molecular formula C11H13NO2Si B1390484 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde CAS No. 1171920-34-5

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

Cat. No. B1390484
CAS RN: 1171920-34-5
M. Wt: 219.31 g/mol
InChI Key: UQRIASBUOYWEGW-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a unique chemical with the empirical formula C11H13NO2Si . It has a molecular weight of 219.31 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of this compound is CSi(C)c1cc2ncc(C=O)cc2o1 . This provides a simplified linear representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is typically in solid form . Its molecular weight is 219.31 , and its empirical formula is C11H13NO2Si .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde and its derivatives are primarily involved in the synthesis of complex heterocyclic compounds. A significant application is found in the development of functionalized 2-substituted furo[3,2-b]pyridines. These compounds are synthesized from halopyridinols through a coupling/cyclization process using palladium-catalyzed reactions (Arcadi et al., 2002).
  • The compound is also utilized in reactions with benzoyl chloride and trimethylsilyl cyanide, leading to the synthesis of cyano derivatives of furo[2,3-b]-pyridine and their conversion into derivatives with different carbon-substituents (Shiotani & Taniguchi, 1997).

Applications in Synthesizing Novel Compounds

  • A study demonstrates the generation of 4- and 6-aryl thieno[2,3-c]furans and 3-aryl furo[3,4-b]pyridine using 2-(α-acetoxybenzyl)thiophene-3-carbaldehydes and related compounds, highlighting the versatility of furo[3,2-b]pyridine derivatives in synthesizing novel heterocyclic structures (Kuroda et al., 1991).
  • Another research focused on the synthesis of complex compounds and antimicrobial activity of derivatives of Furo[3,2-C]Pyridine, signifying its potential in creating biologically active substances (Hrasna et al., 2012).

Involvement in Heterocyclic Chemistry

  • The compound plays a role in the synthesis of various heterocyclic compounds, including trimethylsilylcyanation of heterocyclic aldimines. This process synthesizes corresponding furan, thiophene, and pyridine α-amino nitriles (Iovel' et al., 2003).
  • It is also used in the synthesis of bis(trimethylsilyl) pyrid-3-yl(trimethylsiloxy)-methylphosphonite and its derivatives, underlining its importance in the field of organometallic chemistry (Prishchenko et al., 2008).

Safety and Hazards

The safety information for this compound indicates that it should be stored in a class 11 - Combustible Solids area . The WGK is 3 . The flash point is not applicable .

Biochemical Analysis

Biochemical Properties

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . Additionally, the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Furthermore, its interaction with cellular enzymes can impact metabolic pathways, affecting the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can inhibit or activate enzymes, depending on the specific interaction. For example, the compound’s aldehyde group can form covalent adducts with lysine residues in proteins, potentially altering their activity . Additionally, the compound may influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function or viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable response in the organism . Additionally, high doses of the compound may result in toxic or adverse effects, such as cellular damage or organ dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound may localize to specific organelles or compartments, depending on its interactions with cellular components. This localization can affect the compound’s activity and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with mitochondrial proteins may lead to its accumulation in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its biochemical and physiological effects.

properties

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)11-5-9-10(14-11)4-8(7-13)6-12-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRIASBUOYWEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674082
Record name 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171920-34-5
Record name 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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